molecular formula C22H18IN3O4S B11547040 N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11547040
M. Wt: 547.4 g/mol
InChI Key: UAPREMAJDGQBTJ-ZDETVGHWSA-N
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Description

N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings, hydrazinecarbonyl, and thiophene groups. Its molecular formula is C15H16N6O2, and it has a molecular weight of 312.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsReaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H18IN3O4S

Molecular Weight

547.4 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H18IN3O4S/c1-30-19-11-14(10-17(23)20(19)27)13-24-26-22(29)18(12-16-8-5-9-31-16)25-21(28)15-6-3-2-4-7-15/h2-13,27H,1H3,(H,25,28)(H,26,29)/b18-12+,24-13+

InChI Key

UAPREMAJDGQBTJ-ZDETVGHWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)I)O

Origin of Product

United States

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